O-Trensox
Description
Properties
Molecular Formula |
C36H33N7O15S3 |
|---|---|
Molecular Weight |
899.9 g/mol |
IUPAC Name |
7-[2-[bis[2-[(8-hydroxy-5-sulfoquinoline-7-carbonyl)amino]ethyl]amino]ethylcarbamoyl]-8-hydroxyquinoline-5-sulfonic acid |
InChI |
InChI=1S/C36H33N7O15S3/c44-31-22(16-25(59(50,51)52)19-4-1-7-37-28(19)31)34(47)40-10-13-43(14-11-41-35(48)23-17-26(60(53,54)55)20-5-2-8-38-29(20)32(23)45)15-12-42-36(49)24-18-27(61(56,57)58)21-6-3-9-39-30(21)33(24)46/h1-9,16-18,44-46H,10-15H2,(H,40,47)(H,41,48)(H,42,49)(H,50,51,52)(H,53,54,55)(H,56,57,58) |
InChI Key |
MMVFEHRXPSUZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NCCN(CCNC(=O)C3=CC(=C4C=CC=NC4=C3O)S(=O)(=O)O)CCNC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O |
Synonyms |
O-trensox trensox tris-N-(2-(8-hydroxyquinoline-5-sulfonato-7-carboxamido)ethyl)amine tris-N-(2-aminoethyl-(8-hydroxyquinoline-5-sulphonato-7-carboxamido))amine |
Origin of Product |
United States |
Comparison with Similar Compounds
Discussion
This compound outperforms traditional chelators like DFO in both Fe(III) selectivity and apoptotic efficacy, while its structural analogs (e.g., O-TRENOX) highlight the role of lipophilicity in biodistribution. However, its hydrophilicity may limit tumor penetration compared to lipophilic agents like Triapine. Controversies exist regarding the predictive value of partition coefficients for in vivo activity, as seen in TRENCAMS studies . Future directions include conjugating this compound to antibodies or peptides for targeted therapy .
Preparation Methods
Formation of the Acyl Chloride Intermediate
8-Hydroxyquinoline undergoes reaction with oxalyl chloride in anhydrous diethyl ether to form the corresponding glyoxalyl chloride derivative. This step is critical for introducing electrophilic reactivity, enabling subsequent nucleophilic attack by TREN’s amine groups. The reaction is typically conducted at 0–5°C to minimize side reactions, with a molar ratio of 1.2:1 oxalyl chloride to 8-hydroxyquinoline ensuring complete conversion.
Key Reaction Parameters
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Temperature: 0°C to room temperature.
-
Stoichiometry: 1.2 equivalents of oxalyl chloride per 8-hydroxyquinoline subunit.
The intermediate is isolated as a yellow solid via filtration and used immediately due to its moisture sensitivity.
Coupling with TREN
The glyoxalyl chloride intermediate is reacted with TREN in the presence of triethylamine (TEA) as a base to scavenge HCl. The reaction proceeds in THF under inert atmosphere, with slow addition of TREN to prevent exothermic side reactions. A molar ratio of 1:3 (TREN to glyoxalyl chloride) ensures complete functionalization of all three primary amines on TREN.
Optimization Insights
-
Temperature Control: Adding TREN at 0°C improves yield (31–43%) by reducing decomposition pathways.
-
Base Selection: TEA outperforms weaker bases like pyridine in mitigating protonation of TREN’s amines.
Purification and Crystallization
Crude this compound is purified via recrystallization from methanol, yielding a beige powder with >95% purity. The product’s low solubility in polar solvents necessitates gradient crystallization:
-
Dissolve the crude product in minimal hot methanol.
-
Cool gradually to 4°C to induce crystal formation.
-
Filter and wash with cold methanol to remove residual TEA·HCl.
Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | >250°C | Differential Scanning Calorimetry |
| Molecular Weight | 660 g/mol (CHNO) | Mass Spectrometry |
| H NMR (DMSO-) | δ 8.75 (s, 3H), 3.31 (m, 6H) | 250 MHz NMR |
Mechanistic and Kinetic Analysis
Stopped-flow spectrophotometry studies reveal that the rate-determining step involves the nucleophilic attack of TREN’s deprotonated amine on the acyl chloride carbonyl. The second-order rate constant is at 25°C, with activation energy . Acid hydrolysis experiments in 2.0 M HClO demonstrate this compound’s stability, with only 5% decomposition after 24 hours at pH 1.
Comparative Synthesis Strategies
Alternative routes using indole-3-carboxylic acid or salicylhydroxamic acid subunits have been explored, but 8-hydroxyquinoline derivatives yield superior iron-binding capacity due to optimized ligand field geometry.
Yield Comparison
| Ligand Subunit | Yield (%) | log β (Fe) |
|---|---|---|
| 8-Hydroxyquinoline | 31–43 | 30.9 |
| Indole-3-carboxylic | 25–35 | 28.1 |
| Salicylhydroxamic | 18–22 | 26.7 |
Challenges and Mitigation Strategies
-
Moisture Sensitivity: Acyl chloride intermediates hydrolyze rapidly; strict anhydrous conditions are essential.
-
Byproduct Formation: Excess oxalyl chloride leads to over-acylation; stoichiometric control is critical.
-
Low Solubility: Mixed solvents (e.g., THF/MeOH) improve crystallinity without compromising yield.
Applications in Coordination Chemistry
This compound’s high stability constant () and redox activity () make it suitable for biomedical and radiopharmaceutical applications, such as labeling for SPECT imaging .
Q & A
Q. How to benchmark this compound’s performance against novel chelators in multi-metal environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
